methyl (2S)-2-(aminomethyl)butanoate hydrochloride
Description
Properties
IUPAC Name |
methyl (2S)-2-(aminomethyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(aminomethyl)butanoate hydrochloride typically involves the esterification of (2S)-2-(aminomethyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of functional groups into organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
methyl (2S)-2-(aminomethyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several prominent applications in scientific research:
Chemistry
- Building Block for Organic Synthesis : Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it a versatile reagent.
- Reagent in Chemical Reactions : It serves as a reagent in multiple chemical reactions, contributing to the development of new synthetic methodologies.
Biology
- Enzyme-Substrate Interactions : Research has employed this compound to study enzyme kinetics and metabolic pathways. Its interactions with specific enzymes provide insights into biochemical mechanisms and potential therapeutic targets .
- Cancer Research : In vitro studies have shown that derivatives of this compound can induce cell death in cancer cell lines by disrupting mitotic processes, suggesting its potential role in cancer therapy .
Medicine
- Pharmaceutical Development : The compound acts as a precursor for various pharmaceutical formulations. Its modification of biological pathways positions it as a candidate for drug development targeting metabolic disorders .
- Therapeutic Applications : Studies have indicated its potential use in treating conditions like oral cancer through inhibition of specific metabolic enzymes, highlighting its relevance in therapeutic contexts .
Industrial Applications
In industrial settings, this compound is used in:
- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of specialty chemicals, showcasing its versatility and importance in industrial chemistry.
- Automated Production Processes : Continuous flow processes are employed to enhance efficiency and yield during production, utilizing automated reactors for precise control over reaction parameters.
Case Studies and Research Findings
Several studies illustrate the compound's significance:
NNMT Inhibition Study
A study investigating the inhibitory effects on NNMT (nicotinamide N-methyltransferase) demonstrated that certain analogs derived from this compound could significantly reduce cell proliferation rates in human oral cancer cell lines at concentrations ranging from 10 μM to 100 μM over 72 hours. This suggests a promising avenue for cancer treatment through metabolic pathway modulation .
Metabolic Pathway Analysis
Research into amino acid metabolism has revealed that this compound participates in various enzymatic reactions, offering new insights into cellular amino acid utilization. Its structural features allow it to interact with enzymes involved in these pathways, potentially leading to novel therapeutic strategies .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(methylamino)butanoate | Lacks aminomethyl group | Simpler structure with different reactivity |
| Ethyl 2-(aminomethyl)butanoate | Ethyl instead of methyl | Varies in solubility and stability |
| Benzyl 3-methyl-2-(methylamino)butanoate | Contains benzyl group | Enhanced solubility and stability as hydrochloride |
This table highlights how this compound stands out due to its specific structural features that confer distinct reactivity and biological activity compared to related compounds.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(aminomethyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active (2S)-2-(aminomethyl)butanoic acid, which can further interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table highlights structural analogs, focusing on substituents, stereochemistry, and physicochemical properties:
Critical Analysis of Key Differences
- Stereochemical Impact: The (2S,3R) configuration in hydroxybutanoate derivatives (e.g., ) introduces hydrogen-bonding capacity, altering solubility and metabolic stability.
- Ester Group Influence : Isopropyl esters () offer prolonged half-life due to slower hydrolysis compared to methyl esters.
- Synthetic Complexity : Benzylidene protection () is required for selective amination but adds steps to synthesis.
Biological Activity
Methyl (2S)-2-(aminomethyl)butanoate hydrochloride is an important compound in biochemical research, particularly in the study of enzyme-substrate interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative featuring an aminomethyl group that enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its application in synthetic chemistry and biological assays.
| Property | Description |
|---|---|
| Molecular Formula | C6H14ClN O2 |
| Molecular Weight | 165.64 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and alcohols |
The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. Upon hydrolysis, the compound releases (2S)-2-(aminomethyl)butanoic acid, which can further engage with enzymes involved in metabolic pathways.
Key Interactions
- Enzyme-Substrate Interactions : The compound serves as a substrate for various enzymes, facilitating studies on enzyme kinetics.
- Receptor Binding : Its structural features allow it to mimic natural substrates, enhancing its potential as a pharmacological agent.
Biological Applications
This compound has been utilized in several research areas:
- Enzyme Kinetics : Used to study the kinetics of enzymes such as transaminases and dehydrogenases.
- Metabolic Pathways : Investigated for its role in amino acid metabolism.
- Pharmacological Studies : Explored for potential therapeutic applications due to its structural similarity to biologically active compounds.
Study 1: Enzyme Interaction
A study examining the interaction of this compound with alanine transaminase demonstrated that the compound acts as a competitive inhibitor. The kinetic parameters were evaluated, revealing an increase in Km values while Vmax remained unchanged, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Research Findings
Recent investigations into the biological activity of this compound have revealed several noteworthy findings:
- The compound's ability to modulate enzyme activity suggests it could play a role in therapeutic strategies for metabolic diseases.
- Its structural characteristics have been linked to enhanced binding affinity for certain receptors, indicating potential as a drug candidate.
Q & A
Q. What are the key synthetic routes for preparing methyl (2S)-2-(aminomethyl)butanoate hydrochloride, and how do reaction conditions impact yield and purity?
The synthesis typically involves multi-step procedures, such as reductive amination and hydrogenolysis. For example:
- Step 1 : Suspending a precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in dichloroethane with benzaldehyde and sodium triacetoxyborohydride under nitrogen, followed by extraction and neutralization .
- Step 2 : Catalytic hydrogenation using palladium on carbon in an H₂ atmosphere to remove protecting groups, followed by HCl treatment to isolate the hydrochloride salt .
Methodological Insight : Optimize solvent choice (e.g., dichloroethane for moisture-sensitive reactions) and catalyst loading (e.g., 20 wt.% Pd/C) to minimize side reactions. Monitor intermediates via TLC or LCMS .
Q. What safety precautions are critical when handling this compound, given limited toxicological data?
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust .
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Note : Toxicity data gaps necessitate treating the compound as a potential irritant (GHS/CLP guidelines) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- 1H-NMR : Key signals include δ 8.98–9.00 ppm (broad singlet for NH₃⁺) and δ 3.79 ppm (methyl ester) .
- LCMS/HPLC : Use reversed-phase C18 columns (acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during synthesis, and what chiral analysis methods are recommended?
- Chiral Catalysts : Use (S)-configured precursors and avoid racemization by maintaining low temperatures (<0°C) during acidic/basic steps .
- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol to resolve enantiomers. Compare retention times with authentic standards .
- Circular Dichroism (CD) : Confirm optical activity and correlate with calculated spectra (DFT methods) .
Q. How should contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
- Multi-Technique Cross-Validation : Combine 1H-NMR, 13C-NMR, and HSQC to assign ambiguous signals. For example, a singlet at δ 1.02 ppm corresponds to tert-butyl groups in byproducts .
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to eliminate solvent interference in NMR .
- Computational Modeling : Simulate NMR shifts using Gaussian or ADF software to identify structural anomalies .
Q. What experimental strategies mitigate environmental risks during large-scale synthesis or disposal?
- Ecotoxicity Assessment : Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and aquatic toxicity (Daphnia magna assays) .
- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal and adsorb organic waste on silica gel for incineration .
- Green Chemistry : Replace dichloroethane with cyclopentyl methyl ether (CPME) for safer solvent alternatives .
Q. How can computational tools (e.g., DFT) predict reaction mechanisms and optimize synthetic pathways?
- Mechanistic Studies : Model transition states for reductive amination using Gaussian09 to identify rate-limiting steps (e.g., hydride transfer) .
- Solvent Effects : Calculate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates .
- Machine Learning : Train models on existing reaction data (e.g., USPTO databases) to predict optimal reagent ratios .
Data Contradiction & Validation
Q. How to address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Reaction Monitoring : Use inline FTIR or ReactIR to track intermediate formation and adjust stoichiometry in real-time .
- Byproduct Analysis : Isolate low-yield fractions via preparative HPLC and characterize by HRMS to identify competing pathways (e.g., over-reduction) .
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and optimize robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
